molecular formula C9H9Cl2NS B13331205 N-(3,5-Dichlorophenyl)thietan-3-amine

N-(3,5-Dichlorophenyl)thietan-3-amine

Katalognummer: B13331205
Molekulargewicht: 234.14 g/mol
InChI-Schlüssel: HGHYMEOQEZEVDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-Dichlorophenyl)thietan-3-amine is a chemical compound characterized by the presence of a thietane ring and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)thietan-3-amine typically involves the reaction of 3,5-dichloroaniline with thietan-3-one. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-Dichlorophenyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3,5-Dichlorophenyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of N-(3,5-Dichlorophenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl group and thietane ring contribute to its binding affinity and specificity. It may inhibit or activate certain pathways, leading to its observed biological effects. For example, it has been shown to affect the energetics of Mycobacterium tuberculosis, making it a potential candidate for antibacterial therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,5-Dichlorophenyl)benzo[d]thiazol-2-amine
  • Thietan-3-amine hydrochloride
  • 2-Aminothiazole derivatives

Uniqueness

N-(3,5-Dichlorophenyl)thietan-3-amine is unique due to its combination of a thietane ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C9H9Cl2NS

Molekulargewicht

234.14 g/mol

IUPAC-Name

N-(3,5-dichlorophenyl)thietan-3-amine

InChI

InChI=1S/C9H9Cl2NS/c10-6-1-7(11)3-8(2-6)12-9-4-13-5-9/h1-3,9,12H,4-5H2

InChI-Schlüssel

HGHYMEOQEZEVDA-UHFFFAOYSA-N

Kanonische SMILES

C1C(CS1)NC2=CC(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.